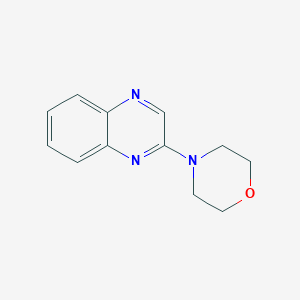

2-(Morpholin-4-yl)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Morpholin-4-yl)quinoxaline is a nitrogen-containing heterocyclic compound that features a quinoxaline core substituted with a morpholine ring at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as a pharmacophore in drug design. The quinoxaline moiety is known for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mecanismo De Acción

Target of Action

Quinoxaline derivatives, including 2-(Morpholin-4-yl)quinoxaline, have been found to interact with a variety of targets, receptors, and microorganisms

Mode of Action

Quinoxaline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes

Biochemical Pathways

Quinoxaline derivatives have been reported to have a wide range of biological activities, suggesting they may affect multiple pathways

Result of Action

Quinoxaline derivatives have been reported to have a wide range of biological activities, suggesting they may have multiple effects at the molecular and cellular level

Análisis Bioquímico

Biochemical Properties

Quinoxaline derivatives have been known to interact with various targets, receptors, or microorganisms

Cellular Effects

Quinoxaline derivatives have been reported to have various pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities

Molecular Mechanism

It is known that quinoxaline derivatives can have diverse therapeutic uses and can be crucial components in drugs used to treat various diseases . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by 2-(Morpholin-4-yl)quinoxaline need to be investigated further.

Métodos De Preparación

One common method is the reaction of o-phenylenediamine with glyoxal to form quinoxaline, which is then reacted with morpholine under suitable conditions to yield the target compound . Industrial production methods often employ transition-metal-free catalysis to enhance the efficiency and sustainability of the synthesis process .

Análisis De Reacciones Químicas

2-(Morpholin-4-yl)quinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydroquinoxaline derivatives.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoxalines and their derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

2-(Morpholin-4-yl)quinoxaline has demonstrated promising anticancer properties. It exhibits cytotoxic effects against various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 10 |

| HeLa (Cervical) | 12 |

These results indicate that the compound selectively targets cancer cells while sparing normal cells, suggesting a favorable therapeutic index . The mechanism of action involves the inhibition of specific kinases, particularly cyclin-dependent kinases, which are crucial for cell cycle regulation.

Antimicrobial Activity

The compound also exhibits significant antimicrobial activity against various bacterial and fungal strains. In studies assessing its efficacy against common pathogens, the following minimum inhibitory concentrations (MIC) were observed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Streptococcus pneumoniae | 12 |

These findings suggest that this compound may serve as a lead compound for developing new antibiotics targeting resistant bacterial strains.

Neuropharmacology

Modulation of Metabotropic Glutamate Receptors

Recent studies have identified this compound as a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). This modulation has implications for treating neuroinflammatory disorders and neurodegenerative diseases such as Parkinson's disease. The compound's ability to alter glutamate levels and enhance synaptic efficacy presents a potential therapeutic avenue for managing symptoms associated with these conditions .

Industrial Applications

Dyes and Fluorescent Materials

In addition to its biological applications, this compound is utilized in the development of dyes and fluorescent materials. Its unique chemical structure allows it to function effectively as an organic sensitizer in solar cell applications, enhancing energy conversion efficiencies .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Anticancer Research : A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited selective cytotoxicity against multiple cancer types, emphasizing its potential in oncology .

- Antimicrobial Studies : Research conducted on quinoxaline derivatives demonstrated their effectiveness against drug-resistant bacterial strains, supporting the development of new antimicrobial agents .

Comparación Con Compuestos Similares

2-(Morpholin-4-yl)quinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its morpholine substitution, which enhances its solubility and bioavailability, making it a versatile compound for various applications .

Actividad Biológica

2-(Morpholin-4-yl)quinoxaline is a nitrogen-containing heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. The compound features a quinoxaline core substituted with a morpholine ring, enhancing its solubility and bioavailability. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant research findings.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties , making it a candidate for developing new antibiotics. Studies have shown that this compound effectively inhibits various bacterial and fungal strains.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

This table summarizes the antimicrobial efficacy of this compound against selected microorganisms, indicating its potential as a therapeutic agent in treating infections .

Anticancer Activity

Research indicates that this compound possesses anticancer properties , particularly against human cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation through various mechanisms.

Case Study: A431 Human Epidermoid Carcinoma Cells

A study evaluated the effects of quinoxaline derivatives on A431 cells, revealing that certain derivatives significantly reduced cell viability:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.90 | Induction of apoptosis via caspase activation |

| Doxorubicin | 0.73 | Topoisomerase II inhibition |

The IC50 values indicate the potency of these compounds, with this compound showing comparable efficacy to doxorubicin, a well-known chemotherapeutic agent .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of quinoxaline derivatives in models of neuroinflammatory disorders. Specifically, they act as positive allosteric modulators of metabotropic glutamate receptor subtype 4 (mGluR4), which plays a crucial role in glutamatergic signaling.

Research Findings

In a zebrafish model, derivatives of quinoxaline were tested for their ability to protect against aminoglycoside-induced ototoxicity:

| Derivative | Protection Rate (%) | Target Pathway |

|---|---|---|

| Quinoxaline-5-carboxylic acid (Qx28) | 50 | NF-κB signaling pathway |

| Quinoxaline | 30 | General cytoprotective effects |

These findings suggest that modifications to the quinoxaline structure can enhance protective effects against ototoxicity, indicating potential applications in treating hearing loss .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.

- Anticancer Mechanisms : It induces apoptosis through caspase pathways and inhibits key proteins involved in cell cycle regulation.

- Neuroprotection : By modulating glutamate receptors, it helps maintain neuronal health under stress conditions.

Propiedades

IUPAC Name |

4-quinoxalin-2-ylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-4-11-10(3-1)13-9-12(14-11)15-5-7-16-8-6-15/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKFGQYQTYQRCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.